1,1'-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole)
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Overview
Description
1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole) is an organic compound featuring a phenylene core substituted with tetramethyl groups and linked to two imidazole rings via methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole) typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,5,6-tetramethyl-1,4-phenylenediamine.
Formation of Methylene Bridges: The phenylenediamine is reacted with formaldehyde under acidic conditions to form the bis(methylene) intermediate.
Imidazole Formation: The intermediate is then reacted with imidazole in the presence of a base such as sodium hydroxide to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The imidazole rings can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alkyl groups.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole) has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole) involves its interaction with molecular targets such as enzymes or receptors. The imidazole rings can coordinate with metal ions, influencing various biochemical pathways. The tetramethyl-phenylene core provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetramethyl-1,4-phenylenediamine: A precursor in the synthesis of the target compound.
1,4-Bis(imidazol-1-ylmethyl)benzene: Similar structure but lacks the tetramethyl substitution.
Uniqueness
1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole) is unique due to its tetramethyl-substituted phenylene core, which imparts distinct electronic and steric properties. This enhances its stability and reactivity compared to similar compounds without the tetramethyl groups.
Properties
Molecular Formula |
C18H22N4 |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-[[4-(imidazol-1-ylmethyl)-2,3,5,6-tetramethylphenyl]methyl]imidazole |
InChI |
InChI=1S/C18H22N4/c1-13-14(2)18(10-22-8-6-20-12-22)16(4)15(3)17(13)9-21-7-5-19-11-21/h5-8,11-12H,9-10H2,1-4H3 |
InChI Key |
UIANYESDIYVJNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1CN2C=CN=C2)C)C)CN3C=CN=C3)C |
Origin of Product |
United States |
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